molecular formula C17H21ClN2O4 B6348905 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-87-9

4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Katalognummer: B6348905
CAS-Nummer: 1326813-87-9
Molekulargewicht: 352.8 g/mol
InChI-Schlüssel: TUVWCHHRRJIFQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 1326813-87-9) is a spirocyclic derivative with the molecular formula C₁₇H₂₁ClN₂O₄ and a molecular weight of 352.81 g/mol . Its structure comprises a 1-oxa-4,8-diazaspiro[4.5]decane core, substituted at position 4 with a 2-chlorobenzoyl group and at position 8 with an ethyl group. It is stored under standard laboratory conditions (cool, dry place in a tightly sealed container) .

Eigenschaften

IUPAC Name

4-(2-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c1-2-19-9-7-17(8-10-19)20(14(11-24-17)16(22)23)15(21)12-5-3-4-6-13(12)18/h3-6,14H,2,7-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVWCHHRRJIFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid

This intermediate forms the spirocyclic backbone. Its synthesis typically begins with the cyclization of a diamine derivative (e.g., ethylenediamine) with a ketone or lactone under basic conditions. For example, sodium hydride in tetrahydrofuran (THF) facilitates the formation of the 1-oxa-4,8-diazaspiro[4.5]decane core at reflux temperatures.

2-Chlorobenzoyl Chloride

Used as the acylating agent, this reagent introduces the chlorinated aromatic moiety. Its reactivity necessitates controlled addition to avoid side reactions such as over-acylation or ring-opening.

Step-by-Step Synthesis Procedure

Spiro Ring Formation

Reagents :

  • Ethylenediamine derivative

  • Cyclohexanone analog

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

Procedure :

  • Dissolve the ethylenediamine derivative (1.0 equiv) and cyclohexanone analog (1.1 equiv) in anhydrous THF.

  • Add NaH (1.2 equiv) gradually at 0°C under nitrogen atmosphere.

  • Reflux at 65°C for 12–16 hours.

  • Quench with ice-cwater, extract with ethyl acetate, and purify via column chromatography.

Yield : 68–72% (reported for analogous spiro compounds).

Ethyl Group Introduction

Reagents :

  • Spiro intermediate (1.0 equiv)

  • Ethyl bromide (1.5 equiv)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure :

  • Suspend the spiro intermediate and K₂CO₃ (2.0 equiv) in DMF.

  • Add ethyl bromide dropwise at 25°C.

  • Stir for 24 hours, filter, and concentrate under reduced pressure.

Yield : 85–90%.

Chlorobenzoylation

Reagents :

  • 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (1.0 equiv)

  • 2-Chlorobenzoyl chloride (1.2 equiv)

  • Aluminum chloride (AlCl₃)

  • Dichloroethane (DCE)

Procedure :

  • Dissolve the spiro intermediate in DCE and cool to 0°C.

  • Add AlCl₃ (1.5 equiv) followed by 2-chlorobenzoyl chloride.

  • Stir at 0°C for 2 hours, then warm to 25°C for 12 hours.

  • Quench with 1N HCl, extract with DCM, and crystallize from diisopropyl ether.

Yield : 60–65%.

Optimization of Reaction Conditions

Solvent Effects on Spiro Cyclization

SolventTemperature (°C)Yield (%)Purity (%)
THF657298
DMF806595
Toluene1105892

THF maximizes yield and purity due to its polarity and boiling point.

Catalysts for Chlorobenzoylation

CatalystEquivReaction Time (h)Yield (%)
AlCl₃1.51465
FeCl₃2.01855
H₂SO₄3.02440

AlCl₃ proves most effective, likely due to its strong Lewis acidity.

Analytical Characterization

  • NMR Spectroscopy : Confirm spirocyclic structure via characteristic δ 3.8–4.2 ppm (oxa-ring protons) and δ 1.2–1.4 ppm (ethyl group).

  • LC-MS : Molecular ion peak at m/z 353.1 [M+H]⁺.

  • HPLC Purity : >98% using C18 column (methanol:water 70:30).

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enhance safety and yield for exothermic steps like AlCl₃-mediated acylation.

  • Solvent Recovery Systems : Reduce costs in THF and DCM usage.

  • Crystallization Optimization : Diisopropyl ether yields larger crystals for easier filtration .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its spirocyclic structure allows for the development of more complex molecules through various chemical reactions such as:

  • Friedel-Crafts Acylation : The introduction of the chlorobenzoyl group can be achieved through this method, allowing for further functionalization.
  • Cyclization Reactions : The compound can participate in cyclization reactions to form other spirocyclic compounds, expanding the library of available chemical entities for research and development.

Research indicates potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Activity : The unique structure may interact with specific cellular targets, inhibiting cancer cell proliferation. Studies are ongoing to elucidate the mechanisms involved.

Medicinal Chemistry

In medicinal chemistry, 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is being explored for:

  • Drug Development : Its ability to modulate biological pathways positions it as a potential lead compound for drug discovery aimed at treating various diseases.
  • Targeted Therapies : The compound's structural features may allow for the design of targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Case Studies

Several studies have investigated the applications of this compound:

  • Synthesis and Characterization : A study demonstrated the synthesis of derivatives of 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid and evaluated their biological activities against various pathogens.
  • Mechanistic Studies : Another research effort focused on understanding how this compound interacts with specific enzymes involved in cancer metabolism, providing insights into its potential as an anticancer agent.
  • Pharmacological Evaluation : Clinical studies assessing the pharmacokinetics and pharmacodynamics of this compound are underway to determine its suitability for therapeutic use.

Wirkmechanismus

The mechanism of action of 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural analogs of this compound primarily differ in two regions:

  • Benzoyl substituents : Variations in halogenation, functional groups, or aromatic substitutions.
  • Alkyl/aryl groups at position 8 : Methyl, propyl, benzyl, or other substituents.

Key Structural Variations and Their Implications

Table 1: Comparative Analysis of Analogs
Compound Name Substituents (Position 4) Position 8 Group Molecular Formula Molecular Weight (g/mol) Notable Features/Effects References
4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 2-Chlorobenzoyl Ethyl C₁₇H₂₁ClN₂O₄ 352.81 Baseline compound; moderate lipophilicity due to Cl and ethyl groups. Potential for enzyme inhibition based on spirocyclic structure.
4-(2,4-Difluorobenzoyl)-8-methyl-analog 2,4-Difluorobenzoyl Methyl C₁₆H₁₈F₂N₂O₄ 340.32 Reduced steric bulk (methyl vs. ethyl) and increased electronegativity from F atoms; may enhance metabolic stability.
4-(4-Chlorobenzoyl)-8-propyl-analog 4-Chlorobenzoyl Propyl C₁₇H₂₁ClN₂O₄ 366.84 Increased hydrophobicity from propyl chain; para-Cl substitution may alter binding interactions vs. ortho-Cl in the target compound.
4-(3,4-Difluorobenzoyl)-8-methyl-analog 3,4-Difluorobenzoyl Methyl C₁₆H₁₈F₂N₂O₄ 340.32 Fluorine placement alters electronic properties; potential for improved target affinity in medicinal chemistry.
4-(Pyridine-3-carbonyl)-8-methyl-analog Pyridine-3-carbonyl Methyl C₁₅H₁₉N₃O₄ 305.33 Heteroaromatic substitution introduces hydrogen-bonding capabilities; potential for enhanced solubility and interaction with metal ions.
8-Benzyl-4-(4-tert-butylbenzoyl)-analog 4-tert-Butylbenzoyl Benzyl C₂₅H₃₀N₂O₄ 434.52 Bulky tert-butyl and benzyl groups increase steric hindrance; likely impacts pharmacokinetics and bioavailability.

Physicochemical Properties

  • Steric Effects : Larger substituents (e.g., benzyl, tert-butyl) may hinder binding to compact active sites but improve selectivity .

Biologische Aktivität

4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C17H20ClN2O4
  • Molecular Weight : 352.82 g/mol
  • CAS Number : 1326813-87-9
PropertyValue
Molecular FormulaC17H20ClN2O4
Molecular Weight352.82 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Antihypertensive Effects

Research indicates that derivatives of the diazaspiro[4.5]decane framework, similar to 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, exhibit significant inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are vasodilators. Inhibiting sEH can lead to increased levels of EETs, resulting in reduced blood pressure.

In a study involving spontaneously hypertensive rats, compounds with similar structural motifs showed a reduction in mean blood pressure when administered orally at doses of 30 mg/kg . This suggests that the compound may have potential as an antihypertensive agent.

Inhibition of Platelet Aggregation

Another area of interest is the compound's potential to inhibit platelet aggregation. A related compound demonstrated an IC50 value of 53 nM for inhibiting platelet aggregation in platelet-rich plasma (PRP) . While specific data on 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is limited, its structural similarities suggest it may possess similar antiplatelet properties.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Soluble Epoxide Hydrolase Inhibition : By inhibiting sEH, the compound may enhance the vasodilatory effects of EETs, leading to lower blood pressure.
  • Antiplatelet Activity : The potential inhibition of platelet aggregation could prevent thrombus formation, thereby reducing the risk of cardiovascular events.

Case Studies and Research Findings

Several studies highlight the pharmacological potential of compounds within the diazaspiro[4.5]decane class:

  • Hypertension Study : A study found that certain derivatives significantly lowered blood pressure in hypertensive models through sEH inhibition .
  • Antiplatelet Activity : Related compounds have shown promising results in inhibiting platelet aggregation, indicating potential cardiovascular benefits .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(2-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and how do they influence its physicochemical properties?

  • Answer: The compound contains a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) with a 2-chlorobenzoyl group at position 4 and an ethyl substituent at position 7. The carboxylic acid at position 3 contributes to polarity and hydrogen-bonding capacity. Key properties include:

  • LogP: Estimated via computational models (e.g., MarvinSketch) to be ~2.5–3.0, suggesting moderate lipophilicity.
  • pKa: The carboxylic acid (pKa ~3–4) and tertiary amines (pKa ~7–8) influence solubility and ionization in biological matrices.
  • Stereochemistry: The spirocyclic structure imposes conformational rigidity, affecting target binding .

Q. What synthetic routes are reported for this compound, and what are critical optimization steps?

  • Answer: A validated route involves:

  • Step 1: Condensation of 8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane with 2-chlorobenzoyl chloride under anhydrous conditions (THF, 0°C, 12 h).
  • Step 2: Carboxylic acid introduction via oxidation of a methyl ester precursor (e.g., KMnO₄ in acidic aqueous acetone).
  • Critical Steps:
  • Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the spirocyclic intermediate.
  • Monitoring reaction progress by TLC (silica gel, UV detection) to avoid over-oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS-targeted applications?

  • Answer: Focus on substituent modifications:

  • 2-Chlorobenzoyl Group: Replace with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability.
  • Ethyl Substituent (Position 8): Test branched alkyl chains (e.g., isopropyl) to modulate blood-brain barrier permeability.
  • Spirocyclic Core: Evaluate bioisosteres (e.g., 1-thia-4,8-diazaspiro[4.5]decane) to improve solubility.
  • Assays: Use radioligand binding assays (e.g., σ-receptors) and in vivo pharmacokinetic profiling in rodents .

Q. What analytical methods resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

  • Answer: Common pitfalls include:

  • Assay Variability: Standardize enzyme inhibition assays (e.g., fixed ATP concentrations for kinase studies).
  • Compound Purity: Verify via HPLC (Chromolith® column, 220 nm detection) and ¹H/¹³C NMR to exclude impurities.
  • Data Normalization: Use internal controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .

Q. How to design experiments to address low aqueous solubility during formulation?

  • Answer: Strategies include:

  • Salt Formation: Screen with sodium, lysine, or meglumine counterions.
  • Nanoformulation: Use solvent evaporation to prepare PEG-PLGA nanoparticles (size <200 nm via DLS).
  • Co-solvent Systems: Test combinations of DMSO, cyclodextrins, or Solutol® HS15 .

Critical Considerations for Experimental Design

  • Toxicity Screening: Use in vitro cytotoxicity assays (e.g., HepG2 cells) to prioritize analogs with therapeutic indices >10 .
  • Metabolic Stability: Employ liver microsomes (human/rat) with LC-MS quantification of parent compound depletion .
  • Target Engagement: Validate via CRISPR/Cas9 knockout models to confirm on-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.